BMS 961 - 185629-22-5

BMS 961

Catalog Number: EVT-1485450
CAS Number: 185629-22-5
Molecular Formula: C23H26FNO4
Molecular Weight: 399.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS961 is a selective retinoic acid receptor gamma (RARgamma) agonist
Overview

BMS 961 is a potent and selective agonist of the retinoic acid receptor gamma (RARγ), which is part of the nuclear receptor superfamily. This compound has garnered attention for its role in regulating gene expression related to various biological processes, particularly in cancer biology and developmental biology. It has been identified as a selective RARγ agonist with an IC50 value of approximately 30 nM, indicating its high potency in activating this receptor without significant activity on other retinoic acid receptors such as RARα and RARβ .

Source and Classification

BMS 961 was first identified as a ligand for the retinoic acid receptors in 1998 and has since been utilized in various scientific studies to explore its pharmacological effects. The chemical classification of BMS 961 places it within the category of synthetic retinoids, specifically designed to target RARγ. Its CAS number is 185629-22-5, which is used for identification in chemical databases .

Synthesis Analysis

The synthesis of BMS 961 involves multiple steps starting from commercially available precursors. Specific synthetic routes have not been detailed comprehensively in the literature, but it typically requires careful control of reaction conditions to ensure high purity and yield of the final product. The synthesis process generally includes steps such as functional group modifications, formation of key intermediates, and purification techniques to isolate the desired compound.

Molecular Structure Analysis

The molecular structure of BMS 961 can be characterized by its specific arrangement of atoms that confer its biological activity. The compound exhibits a complex structure typical of retinoid compounds, which includes multiple aromatic rings and functional groups that interact with the RARγ ligand-binding domain. Detailed structural data can be found in various chemical databases, but specific structural diagrams are often proprietary or require access to specialized chemical literature .

Chemical Reactions Analysis

BMS 961 undergoes specific chemical reactions when interacting with biological systems. Upon binding to RARγ, it induces conformational changes that activate transcriptional programs associated with retinoic acid signaling pathways. This process typically involves the recruitment of coactivators or corepressors that modulate gene expression. The compound's selectivity for RARγ over other receptors allows for targeted therapeutic effects, particularly in cancer cells where RARγ plays a critical role in regulating growth and apoptosis .

Mechanism of Action

The mechanism by which BMS 961 exerts its effects involves binding to the ligand-binding domain of RARγ, leading to dimerization with retinoid X receptors (RXRs) and subsequent binding to retinoic acid response elements (RAREs) in target gene promoters. This action enhances or represses the transcription of genes involved in various cellular processes, including differentiation, proliferation, and apoptosis. Notably, studies have indicated that BMS 961 can activate pathways that mediate growth arrest in keratinocytes and induce anti-proliferative effects in neuroblastoma cells .

Physical and Chemical Properties Analysis

BMS 961 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 285 g/mol.
  • Solubility: Typically soluble in organic solvents; solubility in water may vary.
  • Stability: Stability under physiological conditions is critical for its effectiveness; degradation pathways should be characterized during formulation development.
  • IC50 Values: Demonstrates an IC50 value of about 30 nM at RARγ and significantly higher values at RARβ, indicating selective activity .
Applications

BMS 961 has several scientific applications:

  • Cancer Research: Its ability to selectively activate RARγ makes it a valuable tool for studying retinoid signaling pathways in cancer cells, particularly neuroblastoma.
  • Developmental Biology: The compound is used to investigate the role of retinoic acid signaling in embryonic development and cell differentiation processes.
  • Pharmacological Studies: BMS 961 serves as a reference compound for testing new drugs targeting retinoic acid receptors and understanding their mechanisms .
Introduction to Retinoic Acid Receptor Gamma (RARγ) and BMS 961

Retinoid Signaling Pathway: Overview of RAR Isoforms (RARα, RARβ, RARγ)

The retinoid signaling pathway constitutes a sophisticated transcriptional regulatory network mediated through RAR/RXR heterodimers. Vitamin A (retinol) undergoes sequential enzymatic conversions to generate biologically active metabolites, most notably all-trans retinoic acid (ATRA) and 9-cis retinoic acid. These ligands bind with varying affinities to three RAR isotypes (α, β, γ) encoded by distinct genes (RARA, RARB, RARG) located on different chromosomes (17q21, 3p24, 12q13). Each RAR isotype exhibits unique expression patterns during development and in adult tissues:

Table 1: Characteristics of Retinoic Acid Receptor Isoforms

IsoformGene LocationMajor Expression DomainsKey Functional Roles
RARα17q21.1Ubiquitous; hematopoietic system, skeletal muscleHematopoietic differentiation, neural patterning, cardiac morphogenesis
RARβ3p24.2Central nervous system, retina, limb budsNeuronal differentiation, tumor suppression, apoptosis induction
RARγ12q13.13Skin keratinocytes, cartilage, lung epithelium, embryonic stem cellsChondrogenesis, epidermal homeostasis, stem cell differentiation, spermatogenesis

RARs share a conserved modular domain architecture comprising six regions (A-F). The DNA-binding domain (DBD, region C) enables sequence-specific recognition of retinoic acid response elements (RAREs), typically configured as direct repeats of the consensus motif 5'-PuG(G/T)TCA-3' separated by 2 or 5 nucleotides (DR2, DR5). The ligand-binding domain (LBD, region E) facilitates heterodimerization with RXRs and undergoes conformational changes upon agonist binding. These changes trigger dissociation of corepressor complexes (e.g., NCoR, SMRT) and recruitment of coactivators (e.g., SRC/p160 family, p300/CBP), leading to chromatin remodeling through histone acetyltransferase activity and assembly of the transcriptional machinery [3] [10].

The RARE-bound RAR/RXR heterodimer functions as a molecular switch: in the absence of ligand, it recruits histone deacetylases (HDACs) that maintain chromatin in a transcriptionally repressive state. Agonist binding induces a conformational shift in the activation function-2 (AF-2) helix within the LBD, creating a hydrophobic cleft for coactivator binding. This dynamic transition enables precise spatiotemporal control of target gene expression across diverse biological contexts [7].

Structural and Functional Specificity of RARγ in Transcriptional Regulation

RARγ exhibits distinctive structural features that underpin its functional specialization. Crystallographic analyses reveal that the RARγ ligand-binding pocket possesses unique topology compared to RARα and RARβ, with specific amino acid substitutions (e.g., Ser289→Ala in RARγ) that alter hydrogen bonding patterns and hydrophobic interactions. These differences confer selective ligand recognition capabilities that can be exploited pharmacologically [1] [9].

Functionally, RARγ serves as the dominant mediator of retinoid signaling in specific developmental and cellular contexts. In embryonic stem (ES) cells, chromatin immunoprecipitation coupled with microarray analysis (ChIP-chip) demonstrated that RARγ deletion abrogates RA-induced transcription of key developmental regulators, including Meis1 (a homeobox transcription factor), Pbx1, and Wt1. Epigenetic profiling revealed that RARγ activation induces rapid H3K9/K14 acetylation at the Meis1 proximal promoter and downstream regulatory regions, establishing a permissive chromatin environment for transcriptional activation. In contrast, the H3K4me3 mark at the Lrat promoter increased independently of RARγ, demonstrating gene-specific recruitment mechanisms [5].

RARγ directs lineage specification through selective target gene activation. In F9 teratocarcinoma cells, RARγ activation promotes endodermal differentiation, while in P19 cells, RARα drives neuronal commitment. This differential programming occurs despite comparable receptor expression levels, suggesting that cell type-specific cofactor availability and chromatin landscapes determine functional outcomes. RARγ activation in F9 cells induces a cascade involving Hox genes, extracellular matrix components (laminin B1, collagen IV), and retinoid-metabolizing enzymes (Cyp26a1, Crabp2), establishing an auto-regulatory loop that reinforces differentiation commitment [7].

In murine limb bud cultures, selective RARγ activation upregulates matrix Gla protein (Mgp) and growth differentiation factor-10 (Gdf10/Bmp3b) – genes implicated in chondrogenesis inhibition and programmed cell death, respectively. This RARγ-dependent gene expression profile provides mechanistic insights into the teratogenic effects of retinoids on skeletal development [8].

Table 2: RARγ-Specific Target Genes and Functional Consequences

Target GeneBiological ProcessFunctional Consequence of RARγ Activation
Meis1Transcriptional regulationIncreased H3K9/K14 acetylation at promoter; hematopoietic and neuronal differentiation
Lrat (lecithin:retinol acyltransferase)Retinoid storageRetinyl ester synthesis for retinoid homeostasis
Stra6 (Stimulated by retinoic acid 6)Retinol uptakeEnhanced cellular retinol import
Cyp26a1Retinoic acid catabolismEstablishment of RA gradients for patterning
Mgp (Matrix Gla protein)ChondrogenesisInhibition of cartilage formation
Gdf10 (Growth differentiation factor 10)Cell deathActivation of programmed cell death in interdigital regions

BMS 961: Discovery and Role as a Selective RARγ Agonist

BMS 961 emerged from targeted drug discovery efforts to develop isotype-selective retinoid agonists capable of dissecting RAR subtype functions. Pharmacological characterization established BMS 961 as a potent and selective RARγ agonist with an EC₅₀ of 30 nM at RARγ, approximately 33-fold selectivity over RARβ (EC₅₀ = 1000 nM), and no detectable activity at RARα receptors in transactivation assays. This exceptional selectivity profile enables precise interrogation of RARγ-specific biology without confounding activation of other RAR subtypes [1] [2] [9].

Table 3: Molecular Profile of BMS 961

PropertySpecificationExperimental Context
Chemical Name3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)acetyl]amino]-benzoic acidIUPAC nomenclature
Molecular FormulaC₂₃H₂₆FNO₄Elemental composition
Molecular Weight399.46 g/molMass spectrometry
Purity≥97% (HPLC)Quality control
SolubilitySoluble to 100 mM in DMSOIn vitro formulation
RARγ EC₅₀30 nMReporter gene assay
RARβ EC₅₀1000 nMReporter gene assay
RARα ActivityNo detectable activationReporter gene assay
CAS Number185629-22-5Chemical identifier

Functionally, BMS 961 recapitulates the morphological and transcriptional effects of pan-RAR agonists in RARγ-dependent systems. In F9 teratocarcinoma cells, BMS 961 treatment induces primitive endodermal differentiation comparable to ATRA, while the RARα-selective agonist BMS753 lacks this activity. Conversely, in P19 cells, BMS 961 fails to elicit neuronal differentiation, which requires RARα activation. This reciprocal activity profile provides pharmacological validation of RARγ's essential role in endodermal commitment [7].

Beyond developmental models, BMS 961 exhibits anti-inflammatory properties in cellular assays. It suppresses expression of Dectin-1 (a C-type lectin receptor involved in pathogen recognition) and pro-inflammatory cytokines, suggesting potential immunomodulatory applications. The compound's physicochemical properties, including appropriate solubility in DMSO (100 mM stock concentration) and stability at +4°C storage conditions, facilitate experimental utility across diverse assay systems [9].

Recent applications demonstrate BMS 961's utility in dissecting RARγ functions in chondrogenic regulation. Murine limb bud cultures treated with BMS 961 (0.01-0.1 µM) exhibit concentration-dependent impairment of cartilage formation, phenocopying effects observed with pan-RAR agonists. Mechanistically, this correlates with RARγ-mediated upregulation of Mgp and Gdf10, establishing these genes as specific effectors of RARγ signaling during skeletal development [8].

The pharmacological selectivity of BMS 961 contrasts with earlier generation compounds like BMS-189453, a dual RARα/RARγ antagonist evaluated for male contraception. The emergence of highly selective modulators like BMS 961 and the RARα-specific antagonist YCT-529 highlights the therapeutic potential of targeting individual RAR isoforms while minimizing off-target effects [6].

Properties

CAS Number

185629-22-5

Product Name

BMS 961

IUPAC Name

3-fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid

Molecular Formula

C23H26FNO4

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C23H26FNO4/c1-22(2)9-10-23(3,4)16-11-13(5-7-15(16)22)19(26)20(27)25-18-8-6-14(21(28)29)12-17(18)24/h5-8,11-12,19,26H,9-10H2,1-4H3,(H,25,27)(H,28,29)

InChI Key

AANFHDFOMFRLLR-UHFFFAOYSA-N

SMILES

CC1(CCC(C2=C1C=CC(=C2)C(C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C

Synonyms

(S)-3-fluoro-4-(2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamido)benzoic acid

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.